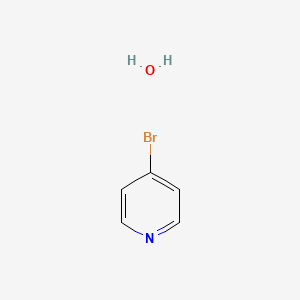

4-Bromopyridine hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyridine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROBUTYSQKBFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Advanced Structural Elucidation of 4 Bromopyridine Derivatives and Hydrates

Single Crystal X-ray Diffraction Analysis of 4-Bromopyridine-Containing Complexes

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.compulstec.net This technique has been instrumental in characterizing a variety of complexes containing 4-bromopyridine (B75155). For instance, the introduction of 4-bromopyridine (4-Brpy) into a self-assembling system with metal ions like Zinc (Zn), Manganese (Mn), and Nickel (Ni) has led to the formation of three-dimensional cyanido-bridged networks with the general formula {[MII(4-Brpy)4]2[NbIV(CN)8]}·nH2O. acs.orgalfa-chemistry.com

The detailed structural data obtained from SCXRD is crucial for understanding the properties of these materials. For example, in the cyanido-bridged networks mentioned earlier, the specific arrangement of the 4-bromopyridine ligands was found to be responsible for inducing chirality in the crystal structure, leading to interesting magnetic properties. acs.orgalfa-chemistry.com

| Compound | Crystal System | Space Group | Key Structural Feature |

| {[ZnII(4-Brpy)4]2[NbIV(CN)8]}·H2O | Tetragonal | I4122 | Chiral 3D cyanido-bridged network |

| {[MnII(4-Brpy)4]2[NbIV(CN)8]}·0.5H2O | Tetragonal | I4122 | Chiral 3D cyanido-bridged network |

| {[NiII(4-Brpy)4]2[NbIV(CN)8]}·2H2O | Tetragonal | P4/mnc | Non-chiral 3D cyanido-bridged network |

| [Ru(bda)(4-bromopyridine)2] | (Not specified) | (Not specified) | Distorted octahedral Ru coordination sphere |

Powder X-ray Diffraction and Rietveld Refinement Techniques for Polycrystalline Samples

While single crystal X-ray diffraction provides the most detailed structural information, obtaining single crystals of sufficient size and quality is not always feasible. In such cases, powder X-ray diffraction (PXRD) is a powerful alternative for analyzing polycrystalline samples. pulstec.net PXRD patterns are characteristic of the crystalline phases present in a sample and can be used for phase identification, purity assessment, and the determination of unit cell parameters. wikipedia.org

For a more in-depth structural analysis of powder data, the Rietveld refinement method is employed. wikipedia.orgresearchgate.net This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental powder diffraction data. By minimizing the difference between the observed and calculated patterns through a least-squares approach, the Rietveld method can refine various structural parameters, including atomic positions, lattice parameters, and site occupancies. wikipedia.org

The successful application of Rietveld refinement requires a good starting structural model, which is often obtained from single crystal data of a related compound or from theoretical predictions. The refinement process can then yield accurate structural information for the polycrystalline material.

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of 4-bromopyridine and its derivatives is not solely determined by the covalent bonds within the molecule but is significantly influenced by a variety of non-covalent interactions. These weaker forces, including halogen bonding, hydrogen bonding, and π-stacking, dictate how the molecules pack together in the crystal lattice, ultimately influencing the material's physical and chemical properties.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine in 4-bromopyridine) acting as a Lewis acid and a Lewis base. nih.gov The electron-withdrawing effect of the pyridine (B92270) ring creates a region of positive electrostatic potential, known as a σ-hole, on the bromine atom, allowing it to interact favorably with electron-rich atoms like nitrogen. acs.org

In the crystal structures of 4-bromopyridine derivatives, halogen bonds of the type C–Br···N are frequently observed. acs.orgacs.org The strength of these interactions can be tuned and is influenced by the electronic properties of the molecules involved. acs.org For instance, adding a positive charge to the pyridine ring, as in N-methylated or protonated 4-bromopyridine, significantly increases the probability and strength of halogen bond formation. nih.govacs.org

Furthermore, cooperative effects can enhance the strength of halogen bonding in self-assembling systems. acs.orgacs.org This means that the formation of one halogen bond can influence the strength of adjacent halogen bonds in a synergistic manner. acs.org Studies have shown that the average N···Br halogen bond strength can increase significantly in complexes with multiple halogen bonds compared to a simple dimer. acs.orgacs.org These cooperative effects are crucial in directing the formation of specific supramolecular architectures. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-Br | N | ~3.0 | 2.9 - 3.8 |

| Halogen Bond | C-Br | I⁻ | Shorter than vdW radii sum | (Not specified) |

In hydrated crystals of 4-bromopyridine derivatives, hydrogen bonding plays a critical role in stabilizing the crystal structure. rsc.org Water molecules, with their ability to act as both hydrogen bond donors and acceptors, can form extensive networks connecting the 4-bromopyridine molecules and any counter-ions present.

The interplay between π-stacking and other non-covalent interactions, such as C–H···π interactions, is crucial in determining the final crystal packing. researchgate.net The centroid-to-centroid distance between stacked pyridine rings is a key parameter used to characterize these interactions, with typical distances being around 3.8 Å. mdpi.com In some crystal structures, π-stacking interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. mdpi.com The presence and nature of substituents on the pyridine ring can influence the strength and geometry of these π-stacking interactions. rsc.org

Chirality Induction and Enantiomorphic Crystal Structure Characterization

Chirality, the property of a molecule or crystal being non-superimposable on its mirror image, is a fundamental concept in chemistry with significant implications for a material's properties. arxiv.org Interestingly, even achiral molecules like 4-bromopyridine can give rise to chiral crystal structures. This phenomenon, known as chirality induction, can occur through the spatial arrangement of the molecules in the crystal lattice. acs.org

A notable example is the formation of chiral coordination networks with the formula {[MII(4-Brpy)4]2[NbIV(CN)8]} (M = Zn, Mn). acs.orgalfa-chemistry.com Although 4-bromopyridine itself is achiral, its specific coordination to the metal centers in a distorted square geometry leads to the formation of distinguishable helical coordination polymers. These left- and right-handed helices then pack to form enantiomorphic crystals, which crystallize in a chiral space group (I4122). acs.org The bulk material is a racemic mixture of these two enantiomorphic forms. acs.org

The characterization of such enantiomorphic crystal structures relies heavily on single crystal X-ray diffraction, which can distinguish between the two mirror-image forms. The ability of an achiral ligand like 4-bromopyridine to induce chirality in a predictable manner is of great interest for the design of new materials with specific optical or magnetic properties. acs.org Studies have shown that even in simpler systems, achiral molecules like 4-aminopyridine (B3432731) can form chiral crystals that can act as inducers for asymmetric chemical reactions. nih.gov This highlights the crucial role of crystal packing in generating chirality at the supramolecular level.

Spectroscopic Characterization Techniques for 4 Bromopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-bromopyridine (B75155) and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 4-bromopyridine, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns due to their electronic environment and proximity to the nitrogen atom and the bromine substituent. The protons ortho to the nitrogen (H-2 and H-6) are typically deshielded and appear at a lower field compared to the protons meta to the nitrogen (H-3 and H-5). The electron-withdrawing nature of the bromine atom at the C-4 position further influences these chemical shifts.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbon atom attached to the bromine (C-4) shows a characteristic chemical shift, while the other carbon atoms in the ring (C-2, C-6, C-3, and C-5) can be distinguished based on their proximity to the nitrogen and bromine atoms. Decoupled ¹³C NMR spectra, where all signals appear as singlets, are particularly useful for identifying the number of unique carbon environments.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromopyridine in DMSO-d₆ chemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | 8.68 | d | J(A,B) = 5.4 |

| H-3, H-5 | 7.73 | d | J(A',B') = 5.4 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromopyridine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | ~151 |

| C-3, C-5 | ~128 |

| C-4 | ~132 |

Note: Predicted values are based on typical chemical shift ranges for substituted pyridines.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. These spectra are unique for each molecule and serve as a "fingerprint" for identification.

For 4-bromopyridine, the IR and Raman spectra are characterized by several key vibrational bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring, involving both C=C and C=N bonds, are observed in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the entire pyridine ring, give rise to characteristic bands in the fingerprint region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations are also observed at specific frequencies.

The presence of the bromine atom influences the vibrational frequencies of the pyridine ring, and these shifts can be used to confirm its position.

Table 3: Characteristic Vibrational Frequencies for 4-Bromopyridine

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Ring C=C, C=N Stretch | ~1580, ~1470 | ~1580, ~1470 |

| Ring Breathing | ~1000 | ~1000 |

| C-H In-plane Bend | ~1200, ~1100 | ~1200, ~1100 |

| C-H Out-of-plane Bend | ~820 | ~820 |

| C-Br Stretch | ~600 | ~600 |

Note: These are approximate values and can vary based on the physical state of the sample and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For heteroaromatic compounds like 4-bromopyridine, the most common electronic transitions are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.

The solvent can have a significant effect on the position and intensity of these absorption bands. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic (red) shift. The bromine substituent can also influence the energy of these transitions.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 4-Bromopyridine

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-270 | High |

| n → π | ~270-290 | Low |

Note: These are estimated values and can be influenced by the solvent and other substituents.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Compound Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For 4-bromopyridine, ESI-MS in positive ion mode will typically produce a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. A key feature in the mass spectrum of 4-bromopyridine is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 1:1.

Fragmentation of the molecular ion can be induced to provide further structural information. Common fragmentation pathways for protonated 4-bromopyridine may include the loss of a bromine radical or the cleavage of the pyridine ring.

Table 5: ESI-MS Data for 4-Bromopyridine nih.govnist.gov

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance |

| [M]⁺ | 157 | 159 | ~1:1 |

| [M-Br]⁺ | 78 | - | - |

| [M-HCN]⁺ | 130 | 132 | ~1:1 |

Computational and Theoretical Investigations of 4 Bromopyridine and Hydrated Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic properties of 4-Bromopyridine (B75155). DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are frequently employed to determine the optimized molecular structure of pyridine (B92270) derivatives. scispace.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.netnih.gov

The electronic properties of 4-Bromopyridine, such as dipole moment, polarizability, and hyperpolarizability, can also be accurately predicted using DFT. These properties are crucial for understanding the molecule's behavior in electric fields and its potential applications in nonlinear optics. The distribution of electron density and the nature of chemical bonds are also elucidated through DFT calculations, offering insights into the molecule's reactivity and interaction with other chemical species. mdpi.com

Table 1: Calculated Geometrical Parameters of 4-Bromopyridine using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | - | - |

| C-N | 1.338 | - | - |

| C-C (avg) | 1.390 | - | - |

| C-H (avg) | 1.084 | - | - |

| C-C-N (avg) | - | 123.8 | - |

| C-C-C (avg) | - | 118.1 | - |

| Br-C-C-N | - | - | 180.0 |

(Note: These are representative values and can vary slightly depending on the level of theory and basis set used.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for studying the excited-state properties and optical spectra of molecules like 4-Bromopyridine. rsc.orgrsc.orgsissa.it This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions. nih.gov By applying TD-DFT, researchers can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Bromopyridine, providing insights into its photophysical behavior. aps.orgaps.org

The accuracy of TD-DFT calculations is dependent on the choice of the exchange-correlation functional. nih.gov For many organic molecules, hybrid functionals often provide a good balance between computational cost and accuracy for predicting excited-state energies. researchgate.netchemrxiv.org The calculations can reveal the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved. chemrxiv.org This information is vital for understanding the molecule's fluorescence properties and its potential use in optoelectronic devices. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Phenomena

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of 4-Bromopyridine. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its electron-accepting ability, or electrophilicity. libretexts.org The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

In 4-Bromopyridine, the HOMO is typically localized on the pyridine ring and the bromine atom, while the LUMO is distributed over the pyridine ring. wuxibiology.com The analysis of these orbitals is crucial for predicting the sites of electrophilic and nucleophilic attack. Furthermore, the nature of electronic transitions, as determined by TD-DFT, can be understood in terms of electron promotion from the HOMO to the LUMO or other virtual orbitals, which is fundamental to describing charge transfer phenomena within the molecule or between the molecule and its environment. ajchem-a.com

Table 2: Frontier Molecular Orbital Energies of 4-Bromopyridine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

(Note: These values are illustrative and depend on the computational method.)

Theoretical Studies on Hydration Effects and Solvation Models on Electronic Structure

The electronic structure and properties of 4-Bromopyridine can be significantly influenced by its environment, particularly in a hydrated system. Theoretical studies employ solvation models to account for the effects of a solvent, such as water. youtube.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.netyoutube.com This approach allows for the calculation of solvation energies and the study of how the solvent affects the molecule's geometry, electronic properties, and spectra. arxiv.org

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the specific interactions, such as hydrogen bonding, between 4-Bromopyridine and water molecules. These calculations are computationally more demanding but can offer deeper insights into the microsolvation environment and its impact on the electronic structure. The presence of water molecules can alter the HOMO-LUMO gap and shift the absorption spectra, which is crucial for understanding the behavior of 4-Bromopyridine in aqueous solutions.

Investigation of Magnetic Properties and Spin-Crossover Behavior through Theoretical Methods

While 4-Bromopyridine itself is not magnetic, it can act as a ligand in coordination complexes with transition metals, which may exhibit interesting magnetic properties. Theoretical methods, particularly DFT, are instrumental in investigating the magnetic behavior of such complexes, including phenomena like spin-crossover (SCO). ruben-group.denih.gov SCO is a process where the spin state of a metal ion changes in response to external stimuli like temperature or pressure. researchgate.net

Computational studies can predict the energy difference between the high-spin and low-spin states of a metal complex containing 4-Bromopyridine ligands. researchgate.net This energy difference is a key factor in determining whether a complex will exhibit spin-crossover behavior. rsc.org By analyzing the electronic structure and the nature of the metal-ligand bonding, these theoretical methods can provide a rationale for the observed magnetic properties and guide the design of new functional materials with tailored magnetic responses. researchgate.net

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 4-Bromopyridine. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. iciq.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. For instance, the mechanism of nucleophilic substitution on the pyridine ring can be thoroughly investigated.

In the context of catalysis, computational modeling can unravel the intricate steps of a catalytic cycle. researchgate.netmdpi.com For example, in palladium-catalyzed cross-coupling reactions where 4-Bromopyridine might be a substrate, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. nih.gov These studies are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Analysis of Molecular Electrostatic Potential (MEP) and Electronic Localization Function (ELF)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of 4-Bromopyridine. mdpi.com The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgresearchgate.net The negative potential regions, typically around the nitrogen atom, are susceptible to electrophilic attack, while the positive potential regions are prone to nucleophilic attack. rsc.org

The Electronic Localization Function (ELF) provides a method for mapping electron pair probability in multielectronic systems. wikipedia.org An analysis of the ELF for 4-Bromopyridine can distinguish between core and valence electrons and clearly shows covalent bonds and lone pairs. wikipedia.orgjussieu.fr This provides a chemically intuitive picture of the electron localization and can be used to understand the nature of chemical bonds and the regions of high electron density, which complements the information obtained from MEP analysis. nih.gov

Reactivity and Mechanistic Studies Involving 4 Bromopyridine As a Key Building Block

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 4-bromopyridine (B75155) have been extensively studied, providing efficient routes to form new carbon-carbon and carbon-nitrogen bonds. These transformations typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds, and 4-bromopyridine is an excellent substrate for this reaction. The coupling of 4-bromopyridine with various arylboronic acids or their derivatives, catalyzed by a palladium complex, leads to the synthesis of 4-arylpyridines, which are key structural motifs in numerous biologically active compounds. nih.gov

The reaction is typically catalyzed by palladium(0) complexes, often generated in situ from palladium(II) precursors. The catalytic cycle initiates with the oxidative addition of 4-bromopyridine to the Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base, and subsequent reductive elimination yields the 4-arylpyridine product and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields and suppressing side reactions.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 4-Bromopyridine

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 92 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 88 |

Stille Coupling in Organic Synthesis

The Stille coupling offers another versatile route for C(sp²)-C(sp²) bond formation, utilizing organotin reagents as coupling partners. 4-Bromopyridine readily participates in Stille couplings with various organostannanes, catalyzed by palladium complexes. This reaction is known for its tolerance of a wide range of functional groups and the relative stability of the organotin reagents. nju.edu.cn

The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving an oxidative addition/transmetalation/reductive elimination cycle. The transmetalation step, where the organic group is transferred from tin to the palladium center, is a key step in the catalytic cycle. The functionalization of diazocines with 4-bromopyridine via Stille coupling has been reported, although it proved to be a challenging transformation requiring elevated temperatures. rsc.org

Table 2: Representative Stille Coupling Reactions with 4-Bromopyridine

| Organostannane | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 |

| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | DMF | 100 | 78 |

| (Tributylstannyl)pyridine | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 100 | 75 |

Negishi Coupling and Related Organozinc Chemistry

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts, allowing for milder reaction conditions in some cases. nih.govwikipedia.org 4-Bromopyridine is an effective electrophilic partner in Negishi couplings, enabling the formation of C-C bonds with a variety of organozinc compounds. rsc.org This method has been utilized in the synthesis of complex molecules, including amino acids containing a pyridine (B92270) moiety. nih.gov

The catalytic cycle of the Negishi coupling follows the standard pathway for palladium-catalyzed cross-coupling reactions. nih.gov A key feature is the high reactivity of the organozinc species in the transmetalation step. However, organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous reaction conditions. nih.govwikipedia.org

Table 3: Negishi Coupling of 4-Bromopyridine with Organozinc Reagents

| Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 90 |

| Benzylzinc bromide | PdCl₂(dppf) | - | THF | 82 |

| (4-Fluorophenyl)zinc chloride | Ni(acac)₂ | - | DMA | 79 |

Heck Coupling and Olefin Functionalization

The Heck reaction provides a powerful tool for the arylation of alkenes, and 4-bromopyridine can be effectively coupled with a range of olefins to generate 4-vinylpyridines and their derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a base.

The mechanism involves the oxidative addition of 4-bromopyridine to a Pd(0) catalyst, followed by migratory insertion of the olefin into the Pd-C bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Table 4: Heck Coupling of 4-Bromopyridine with Alkenes

| Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85 |

| n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 92 |

| Cyclohexene | Pd(dba)₂ | P(o-tol)₃ | NaOAc | NMP | 70 |

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a valuable alternative to traditional methods, utilizing carboxylic acids as readily available and stable coupling partners. In these reactions, an aryl halide such as 4-bromopyridine can be coupled with a carboxylic acid, with concomitant extrusion of carbon dioxide. This strategy avoids the need for pre-formed organometallic reagents.

Several mechanistic pathways have been proposed for decarboxylative couplings, including those involving palladium, copper, or dual catalytic systems. For instance, a palladium-catalyzed process can proceed via oxidative addition of the aryl halide, followed by coordination of the carboxylate, decarboxylation, and reductive elimination. Photoredox catalysis in conjunction with nickel has also been shown to be effective for the decarboxylative arylation of carboxylic acids with aryl halides. While the use of heteroaryl halides like bromopyridines is feasible, specific and detailed studies focusing on 4-bromopyridine in these reactions are still developing.

Table 5: General Conditions for Decarboxylative Cross-Coupling with Aryl Halides

| Carboxylic Acid | Aryl Halide | Catalyst System | Base/Additive | Solvent | General Yield Range (%) |

| Phenylacetic acid | Aryl Bromide | Pd(OAc)₂/Ligand | K₂CO₃ | Dioxane | 60-90 |

| Benzoic acid | Aryl Iodide | CuI/Ligand | Cs₂CO₃ | DMSO | 50-85 |

| Aliphatic Carboxylic Acids | Aryl Bromide | NiCl₂/Photocatalyst | Organic Base | DMF | 40-75 |

Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines. 4-Bromopyridine is a suitable substrate for this reaction, providing access to a wide range of 4-aminopyridine (B3432731) derivatives, which are important pharmacophores.

The catalytic cycle involves the oxidative addition of 4-bromopyridine to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then furnishes the 4-aminopyridine product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Table 6: Buchwald-Hartwig Amination of 4-Bromopyridine

| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 95 |

| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 88 |

| Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | DME | 82 |

Directed Metalation and Halogen-Lithium Exchange Reactions

The functionalization of the pyridine scaffold can be achieved through directed metalation or halogen/metal exchange reactions. Deprotonation is typically accomplished using various lithium amides or alkyllithium reagents at low temperatures. For instance, the reaction of 3-bromopyridine (B30812) with lithium diisopropylamide (LDA) at -95 °C results in regioselective lithiation at the 4-position. Subsequent transmetalation with zinc chloride yields the corresponding zinc reagent, which can then undergo Negishi cross-coupling with aryl halides to produce 4-arylated pyridines. znaturforsch.com

While directed metalation is a powerful tool, halogen-lithium exchange offers an alternative route for the regioselective functionalization of pyridines. This reaction is particularly useful for introducing substituents at the position formerly occupied by the halogen. The choice of organolithium reagent and reaction conditions is crucial to favor halogen-lithium exchange over other potential reactions like directed ortho-metalation. For example, treating 2,5-dibromo-4-methoxypyridine with n-butyllithium (n-BuLi) followed by quenching with water results in the selective exchange of the bromine atom at the 2-position. researchgate.net However, if the reaction between 2,5-dibromo-4-methoxypyridine and n-BuLi is allowed to proceed for a longer duration before the addition of an electrophile, a "halogen dance" rearrangement can occur, leading to the formation of a regioisomeric product. researchgate.net

The rate of lithium-halogen exchange is kinetically controlled and generally follows the trend I > Br > Cl. The stability of the resulting carbanion intermediate also plays a significant role, with sp-hybridized carbanions being more stable than sp² and sp³ hybridized carbanions. wikipedia.org The presence of chelating groups, such as alkoxyl groups, can accelerate the rate of lithium-halogen exchange. wikipedia.org

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 3-Bromopyridine | 1. LDA 2. ZnCl₂ 3. 4-Nitrophenyl iodide, Pd catalyst | -95 °C | 3-Bromo-4-(4-nitrophenyl)pyridine | 78% | znaturforsch.com |

| 2,5-Dibromo-4-methoxypyridine | 1. n-BuLi 2. H₂O | - | 5-Bromo-4-methoxypyridine | - | researchgate.net |

| 2,5-Dibromo-4-methoxypyridine | 1. n-BuLi (30 min) 2. DMF | - | 5-Bromo-4-methoxy-2-pyridinecarboxaldehyde | - | researchgate.net |

Isomerization and Rearrangement Processes of Halogenated Pyridines

Halogenated pyridines can undergo isomerization and rearrangement reactions, often referred to as "halogen dance" rearrangements. This process involves the migration of a halogen substituent to a different position on the pyridine ring. wikipedia.org The driving force for this rearrangement is thermodynamic stability. wikipedia.org

A notable example is the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines. Mechanistic studies suggest that this isomerization proceeds through a pyridyne intermediate. This tandem aryl halide isomerization/selective interception provides a strategic advantage, allowing for the use of more readily available 3-bromopyridines to access 4-substituted pyridine derivatives. rsc.orgrsc.org

The "halogen dance" is not limited to base-catalyzed conditions. Acid-catalyzed isomerizations have also been observed, for instance, in the conversion of 2-bromo-1-methylpyrrole to the more thermodynamically stable 3-bromo isomer upon treatment with acid. wikipedia.org

Visible light irradiation in the presence of an energy-transfer catalyst can also facilitate radical pyridine migrations, leading to skeletal rearrangements and the formation of novel structures. chinesechemsoc.org

| Starting Material | Conditions | Product | Key Feature | Reference |

| 3-Bromopyridine | P4-t-Bu base | 4-Bromopyridine | Isomerization via pyridyne intermediate | rsc.org |

| 2-Bromo-1-methylpyrrole | Acid | 3-Bromo-1-methylpyrrole | Acid-catalyzed isomerization to a more stable isomer | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a significant reaction for the functionalization of pyridine rings, particularly those bearing a good leaving group like a halogen. In this reaction, a nucleophile displaces the leaving group on the aromatic ring. youtube.com The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, a process that temporarily disrupts the ring's aromaticity. youtube.com

The reaction proceeds through a negatively charged intermediate, often referred to as a Meisenheimer complex. The presence of electron-withdrawing groups on the pyridine ring can stabilize this intermediate and thus accelerate the reaction. masterorganicchemistry.com The position of these electron-withdrawing groups relative to the leaving group is crucial, with ortho and para placements leading to faster reactions compared to a meta placement. masterorganicchemistry.com

SNAr reactions are widely used in the synthesis of various substituted pyridines. For example, heating a chloropyridine with an amine can lead to the substitution of the chlorine atom by the amine, forming an aminopyridine. youtube.com The reactivity of the halide leaving groups in SNAr reactions generally follows the trend Ar–F >> Ar–Cl ≈ Ar–Br. chemrxiv.org

A multivariate linear regression model has been developed to predict the relative rate and regioselectivity of SNAr reactions based on the electrophile's structure. This model utilizes descriptors such as the electron affinity of the electrophile and the molecular electrostatic potential at the carbon undergoing substitution. chemrxiv.orgrsc.org

| Electrophile | Nucleophile | Conditions | Product | Reference |

| 2-Chloropyridine | Benzyl alkoxide | Pseudo first-order | 2-(Benzyloxy)pyridine | rsc.org |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | youtube.com |

Homocoupling Reactions for Bipyridine Synthesis

Homocoupling reactions of bromopyridines are a common and efficient method for the synthesis of symmetrical bipyridines. These reactions are typically catalyzed by transition metals, most notably palladium. mdpi.compreprints.orgnova.edu

Various palladium-based catalytic systems have been developed to facilitate the homocoupling of bromopyridines. For instance, the combination of palladium(II) acetate (Pd(OAc)₂) and piperazine in dimethylformamide (DMF) at high temperatures can promote the homocoupling of bromopyridines. mdpi.com Another system utilizes a palladium catalyst with an imidazolium salt as a ligand, which has been shown to achieve high turnover numbers in Suzuki coupling reactions for bipyridine synthesis. mdpi.com

Reductive coupling is another approach to bipyridine synthesis. For example, PdCl₂(PhCN)₂-promoted reductive coupling of bromopyridines in the presence of an organic reductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) affords the corresponding bipyridines in good yields. This reaction is initiated by the reduction of Pd(II) to Pd(0) by TDAE. It has been observed that while 2-bromopyridine (B144113) and 4-bromopyridine undergo this homocoupling, 3-bromopyridine does not. mdpi.compreprints.org

Bimetallic systems have also been employed in Ullmann-type homocoupling reactions. A combination of stoichiometric copper powder and a catalytic amount of Pd(OAc)₂ has shown good tolerance to different functional groups and provides good yields of symmetric bipyridines under relatively mild conditions. The proposed mechanism involves radicals generated through a redox interaction between Cu(0) and Pd(IV) species. mdpi.compreprints.org

| Substrate | Catalyst/Reagents | Conditions | Product | Key Features | Reference |

| Bromopyridines | Pd(OAc)₂, Piperazine, DMF | 140 °C | Bipyridines | Operationally straightforward | mdpi.com |

| 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Et₄NI, Zn powder | Mild | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | High yield under mild conditions | mdpi.com |

| Bromopyridines | Pd(OAc)₂, Cu powder | - | Bipyridines | Bimetallic Ullmann coupling, good functional group tolerance | preprints.org |

| 2-Bromopyridine and 4-Bromopyridine | PdCl₂(PhCN)₂, TDAE | - | Bipyridines | Reductive coupling with an organic reductant | mdpi.compreprints.org |

Advanced Research Applications of 4 Bromopyridine Derivatives in Chemical Sciences

Development of Ligands for Homogeneous and Heterogeneous Catalysis

The utility of 4-bromopyridine (B75155) derivatives in catalysis is multifaceted, extending from their role as substrates in cross-coupling reactions to their incorporation into the very architecture of catalyst ligands. The pyridine (B92270) moiety is a common feature in ligands designed for both homogeneous and heterogeneous catalysis due to its ability to coordinate with a wide range of transition metals.

In homogeneous catalysis, pyridine-containing ligands are instrumental in tuning the electronic and steric properties of metal centers, thereby influencing catalytic activity, selectivity, and stability. For instance, pyridine-centered pincer ligands have demonstrated significant efficacy in hydrogenation reactions. These ligands can cooperate with the metal center through aromatization and dearomatization of the pyridine ring, facilitating challenging transformations such as the hydrogenation of esters and carbon dioxide. While 4-bromopyridine itself can act as a simple ligand, its true value lies in its use as a precursor to more complex, multifunctional ligands. The bromine atom allows for synthetic elaboration, enabling the attachment of other coordinating groups to build intricate ligand frameworks.

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in homogeneous catalysis, and pyridine-containing palladium complexes have been studied extensively in this context. The strong σ-donating properties of NHCs, combined with the electronic characteristics of the pyridine scaffold, can enhance the stability and activity of catalysts used in cross-coupling reactions.

Construction of Supramolecular Architectures and Self-Assembling Systems

The inherent properties of the 4-bromopyridine scaffold, namely the coordinating nitrogen atom and the potential for halogen bonding or further functionalization at the bromine position, make it an excellent component for the construction of supramolecular assemblies. Pyridine's strong coordinating and hydrogen bonding capabilities allow it to assemble with other molecules through non-covalent interactions to form a variety of supramolecular structures. guidechem.com

These self-assembly processes, driven by interactions such as metal-ligand coordination, hydrogen bonding, and π-π stacking, lead to the formation of highly ordered, functional architectures. mdpi.com 4-Bromopyridine and its derivatives are used as assembly materials for creating complex systems like coordination polymers and bimetallic assemblies. guidechem.com For example, research has demonstrated the synthesis of bis-1,4-dihydropyridine amphiphiles which possess self-assembling properties. nih.gov These molecules can form particles and are being investigated for applications such as gene delivery agents. nih.gov The synthesis of these complex amphiphiles often involves the nucleophilic substitution of bromine on a precursor molecule with various substituted pyridines, highlighting the utility of the pyridine framework in building self-assembling systems. nih.gov

The table below summarizes examples of supramolecular systems involving pyridine derivatives.

| System Type | Building Blocks | Driving Interactions | Potential Applications |

| bis-1,4-Dihydropyridine Amphiphiles | Dihydropyridine core, various pyridine derivatives, long alkyl chains | Nucleophilic substitution, self-assembly in solution | Gene delivery |

| Zwitterionic Sn(IV)-Porphyrin Complex | Sn(IV)-porphyrin, pyridinium moieties | Ionic hydrogen bonding, electrostatic interactions | Ion exchange materials |

| Peptide-Tetrapyrrole Assemblies | Self-assembling peptides, porphyrins/phthalocyanines | Hydrogen bonding, π-π stacking, hydrophobic interactions | Photocatalysts, biosensors |

Materials Science Applications

The versatility of 4-bromopyridine derivatives extends into materials science, where they are employed to create functional materials with tailored magnetic, optical, and electronic properties.

Coordination polymers constructed from pyridine-based ligands have been a major focus in the development of molecular magnets. The precise arrangement of metal ions, dictated by the coordinating ligand, determines the magnetic properties of the resulting material. Pyridine derivatives are effective linkers in these structures, mediating the magnetic exchange interactions between metal centers. rsc.org

A significant application of 4-bromopyridine is in the self-assembly of three-dimensional cyanido-bridged coordination networks. Research has shown that introducing 4-bromopyridine (4-Brpy) into M(II)-[Nb(IV)(CN)8] systems (where M is a 3d metal ion) yields chiral magnetic coordination systems. These materials exhibit fascinating magnetic properties that are directly influenced by the presence of the 4-bromopyridine ligand.

The table below details the properties of some of these 4-bromopyridine-containing coordination polymers.

| Compound Formula | Metal Ions (M) | Chirality | Magnetic Property |

| {[Zn(II)(4-Brpy)4]2[Nb(IV)(CN)8]}·H2O | Zn | Chiral | Paramagnet |

| {[Mn(II)(4-Brpy)4]2[Nb(IV)(CN)8]}·0.5H2O | Mn | Chiral | Magnet |

| {[Ni(II)(4-Brpy)4]2[Nb(IV)(CN)8]}·2H2O | Ni | Achiral | Ferromagnet |

Furthermore, cyano-bridged bimetallic assemblies, such as {Fe2[Nb(CN)8]·(4-bromopyridine)8·2H2O}, have been synthesized and studied for their magneto-optical functions. These materials can exhibit properties like spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or light, making them promising for data storage and sensing applications.

Organoboron polymers are a class of functional materials with interesting electronic and optical properties, finding use in applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The synthesis of these polymers often involves the incorporation of nitrogen-containing heterocyclic units.

While direct polymerization of 4-bromopyridine into organoboron polymers is not the primary route, its derivatives play a crucial role. For instance, organoboron polymers prepared via hydroboration polymerization are themselves reactive polymers. These polymers, containing carbon-boron bonds, can undergo subsequent reactions with various anions. It has been demonstrated that these organoboron polymers can react with bromopyridyl anions, leading to the formation of new functional polymers containing pyridine units via the ring-opening of the pyridine moiety. tandfonline.com This post-polymerization modification strategy allows for the introduction of the specific electronic and coordinating properties of the pyridine ring into a pre-formed polymer backbone. Additionally, N,N'-chelate tetracoordinated organoboron polymers have been prepared through cross-coupling reactions, with bipyridine derivatives serving as essential bidentate ligands in their synthesis. nih.gov

The incorporation of 4-bromopyridine derivatives into larger molecular and polymeric structures is a key strategy for developing new electronic and optical materials. The electron-withdrawing nature of the pyridine ring and its ability to participate in extended π-conjugated systems are central to these applications.

N,N'-chelate organoboron compounds, which can be synthesized using bipyridine-type ligands, are known for their luminescent properties and have been successfully applied in OLEDs and as fluorescent materials for bioimaging. nih.gov The electronic properties of these materials can be finely tuned by modifying the structure of the chelating ligand.

In the realm of coordination polymers, ligands play a critical role in determining the electronic structure and, consequently, the optical properties. For example, coordination polymers constructed with 4,4'-bipyridyl (a close relative of functionalized 4-bromopyridine) and other redox-active ligands have been shown to have tunable optical band gaps, a key parameter for semiconductor applications. nih.gov The study of such systems provides insight into how ligands derived from 4-bromopyridine could be used to create materials with specific electronic and photoresponsive behaviors.

Precursors for Complex Organic Scaffolds and Heterocyclic Systems

One of the most significant roles of 4-bromopyridine is as a versatile precursor for the synthesis of more complex organic molecules. guidechem.com The bromine atom at the C4 position is a key functional group that allows for a wide range of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Stille, and Heck couplings are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at the C4 position. guidechem.com This enables chemists to "decorate" the pyridine scaffold with diverse functional groups, building complex molecules with potential applications in pharmaceuticals and materials science. This approach is fundamental in modern organic synthesis for constructing intricate molecular architectures.

Furthermore, 4-bromopyridine serves as a starting material for a variety of heterocyclic compounds. guidechem.com For example, it can undergo metal-halogen exchange, though this can be challenging due to the instability of the resulting organometallic intermediate, which is prone to dimerization. scite.ai Despite these challenges, such intermediates can be trapped to create functionalized pyridines at the C4 position. These synthetic routes are crucial for accessing substituted pyridine derivatives that are important components of many biologically active compounds and functional materials.

Synthesis of Polysubstituted Pyridine Derivatives

The functionalization of the pyridine ring at various positions is a cornerstone of modern synthetic chemistry, and 4-bromopyridine serves as an excellent starting material for creating polysubstituted pyridine derivatives. The bromine atom at the 4-position is a good leaving group, making the compound amenable to a variety of cross-coupling and substitution reactions. rsc.org

One of the most powerful methods for introducing carbon-carbon and carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. nih.gov 4-Bromopyridine readily participates in well-established reactions such as the Suzuki, Stille, and Heck couplings. nih.gov For instance, in a Suzuki coupling, 4-bromopyridine can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. Similarly, Stille coupling utilizes organotin reagents, while the Heck reaction involves the coupling with alkenes. These reactions are fundamental in constructing complex molecular scaffolds from simple precursors. nih.gov

Beyond palladium catalysis, recent research has explored novel methods for the functionalization of 4-bromopyridine. One such method involves a purple light-promoted radical coupling reaction with Grignard reagents. This transition metal-free approach allows for the synthesis of various alkyl- and aryl-substituted pyridines. nih.govmdpi.com The reaction is initiated by a single electron transfer from the Grignard reagent to the 4-bromopyridine, spurred by the purple light. nih.gov

Nucleophilic aromatic substitution (SNAr) is another key reaction type for 4-bromopyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the carbon atom bearing the bromine. This allows for the introduction of a wide range of functional groups, including alkoxy, amino, and thioether moieties. For example, the reaction of 4-bromopyridine with cyclic secondary amines can be facilitated by phase transfer catalysis to produce 4-aminopyridine (B3432731) derivatives. cdnsciencepub.commdpi.com

Furthermore, base-catalyzed isomerization of 3-bromopyridines has been shown to proceed via a pyridyne intermediate to form 4-bromopyridines, which can then undergo facile aromatic substitution. nih.govnih.gov This tandem isomerization and substitution process provides an alternative route to 4-substituted pyridines from readily available starting materials. nih.gov

Below is a table summarizing various methods for the synthesis of polysubstituted pyridine derivatives starting from 4-bromopyridine or its isomers.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids/Esters | Palladium Catalyst, Base | 4-Aryl/Alkyl Pyridines |

| Stille Coupling | Organostannanes | Palladium Catalyst | 4-Aryl/Alkyl/Vinyl Pyridines |

| Heck Coupling | Alkenes | Palladium Catalyst, Base | 4-Alkenyl Pyridines |

| Nucleophilic Substitution | Alkoxides, Amines, Thiols | Base | 4-Alkoxy/Amino/Thio-pyridines |

| Light-Promoted Coupling | Grignard Reagents | Purple Light | 4-Alkyl/Aryl Pyridines |

| Isomerization/Substitution | 3-Bromopyridine (B30812), Nucleophile | Strong Base | 4-Substituted Pyridines |

Building Blocks for Pyridinone and Bipyridine Frameworks

4-Bromopyridine and its derivatives are crucial precursors for the synthesis of important heterocyclic frameworks, namely pyridinones and bipyridines, which are prevalent in materials science, coordination chemistry, and medicinal chemistry.

Pyridinone Frameworks:

4-Pyridone is a heterocyclic compound that exists in tautomeric equilibrium with 4-hydroxypyridine. cdnsciencepub.com The synthesis of 4-pyridone and its derivatives can be achieved through various methods. While direct synthesis from 4-bromopyridine via hydrolysis is a potential route, other strategies often involve the cyclization of acyclic precursors. researchgate.netchemicalbook.com For instance, 4-pyrone can react with amines to yield 4-pyridone derivatives. researchgate.net However, 4-halopyridines like 4-chloropyridine (B1293800) and 4-bromopyridine can undergo reactions to form N-(4'-pyridyl)-4'-pyridone upon hydrolysis, demonstrating a direct conversion of the 4-halopyridine scaffold to a pyridone-containing structure. scite.ai The direct bromination of 4-pyridone itself can be challenging, often leading to the formation of 3,5-dibromo-4-pyridone. cdnsciencepub.com

Bipyridine Frameworks:

Bipyridines are a class of aromatic compounds that are widely used as ligands in coordination chemistry and have applications in catalysis and materials science. 4-Bromopyridine derivatives are key building blocks for the synthesis of 2,2'-bipyridines. scite.ai Various cross-coupling reactions are employed to construct the bipyridine skeleton.

Stille-type cross-couplings have been successfully used to transform 4-aryl-2-bromopyridines into their corresponding 2,2'-bipyridine (B1663995) derivatives. scite.ai Similarly, Suzuki coupling reactions of bromopyridines with pyridylboronic esters are a common and effective method for bipyridine synthesis. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields. nih.gov

Homocoupling reactions of bromopyridines, such as Ullmann coupling which traditionally uses copper, can produce symmetrical bipyridines. acs.org More modern methods utilize palladium catalysts with a reducing agent to facilitate the homocoupling. nih.govacs.org For example, a combination of Pd(OAc)₂ and piperazine in DMF at elevated temperatures can promote the homocoupling of bromopyridines. acs.org

The following table outlines some of the key synthetic strategies for preparing pyridinone and bipyridine frameworks using 4-bromopyridine derivatives.

| Target Framework | Synthetic Method | Starting Material Derived from 4-Bromopyridine | Key Reagents/Catalysts |

| Pyridinone | Hydrolysis | 4-Bromopyridine | Water |

| Bipyridine | Stille Coupling | 4-Aryl-2-bromopyridine | Organotin reagent, Pd(PPh₃)₄ |

| Bipyridine | Suzuki Coupling | 4-Bromopyridine | Pyridylboronic acid/ester, Palladium catalyst, Base |

| Bipyridine | Ullmann Homocoupling | 4-Bromopyridine | Copper or Palladium catalyst |

| Bipyridine | Reductive Homocoupling | 4-Bromopyridine | Pd(OAc)₂, Piperazine |

Role in the Synthesis of Diverse Biologically Relevant Core Structures

The pyridine nucleus is a common feature in a vast number of biologically active compounds and approved pharmaceuticals. arabjchem.org 4-Bromopyridine, as a versatile synthetic intermediate, plays a significant role in the construction of diverse and complex core structures with a wide range of biological activities.

Anticancer Agents:

Derivatives of 4-bromopyridine have been investigated for their potential as anticancer agents. For instance, they serve as precursors for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. rsc.org Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold, found in several kinase inhibitors, can be synthesized using precursors derived from functionalized pyridines. arabjchem.org Novel bromo-pyrimidine analogues have also been designed and synthesized as potential tyrosine kinase inhibitors. nih.gov Furthermore, 4-substituted nicotinic acids and nicotinamides, which can be prepared from 4-halopyridine precursors, are being explored as potential inhibitors of glycolysis, a metabolic pathway often upregulated in cancer cells. researchgate.net

Antimicrobial and Antiviral Agents:

The pyridine scaffold is present in numerous antimicrobial and antiviral drugs. nih.gov 4-Bromopyridine derivatives can be utilized to synthesize novel compounds with potential therapeutic effects against various pathogens. For example, nicotinamide derivatives synthesized from precursors related to 4-bromopyridine have shown fungicidal activity. nih.govmdpi.comnih.gov The synthesis of pyrimido[4,5-d]pyrimidines, which have been evaluated as antiviral agents, can involve intermediates derived from functionalized pyridines. mdpi.com Additionally, thieno[2,3-b]pyridine derivatives, which can be synthesized from pyridine-based starting materials, have shown antiviral activity against herpes simplex virus type 1 (HSV-1). frontiersin.org

Neurological Disorder Modulators:

4-Bromopyridine derivatives are also valuable in the synthesis of compounds targeting the central nervous system. They can be used to create molecules that modulate the activity of neurotransmitter receptors, such as GABA receptors. Modulators of GABA receptors have therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy and anxiety. nih.gov

The table below provides examples of biologically relevant core structures and the role of 4-bromopyridine derivatives in their synthesis.

| Biological Target/Activity | Core Structure | Role of 4-Bromopyridine Derivative |

| Anticancer (Kinase Inhibition) | Pyrazolo[3,4-d]pyrimidine | Precursor for building the heterocyclic core. |

| Anticancer (Glycolysis Inhibition) | 4-Substituted Nicotinamide | Starting material for the synthesis of the substituted pyridine ring. |

| Antifungal | Nicotinamide Derivatives | Serves as a key building block for the nicotinamide scaffold. |

| Antiviral (e.g., against HCoV-229E) | Pyrimido[4,5-d]pyrimidine | Intermediate in the multi-step synthesis of the fused ring system. |

| Antiviral (e.g., against HSV-1) | Thieno[2,3-b]pyridine | Precursor for the pyridine portion of the fused heterocyclic system. |

| Neurological (GABA Receptor Modulation) | Allosteric Modulators | Building block for constructing the final modulator molecule. |

Q & A

Basic: How can researchers synthesize and stabilize 4-bromopyridine for experimental use?

4-Bromopyridine is prone to instability in its free base form. To address this, it is typically synthesized and stored as its hydrochloride salt. The hydrochloride form is neutralized under controlled conditions (e.g., using NaOH at pH >6 in aqueous solution) to generate the free base for reactions. Post-neutralization, the free base is extracted into anhydrous solvents like diethyl ether and dried over magnesium sulfate to prevent decomposition .

Methodological Note:

- Neutralization Protocol: Dissolve 4-bromopyridine hydrochloride in water, adjust pH with NaOH, extract into ether, dry with MgSO₄, and confirm purity via gravimetry or NMR .

- Stability Testing: Monitor decomposition via UV-Vis spectroscopy or mass spectrometry under varying storage conditions (temperature, humidity).

Basic: What safety protocols are critical when handling 4-bromopyridine hydrate?

4-Bromopyridine and its derivatives require stringent safety measures due to incompletely characterized toxicity and reactivity. Key protocols include:

- Eye/Skin Exposure: Immediate flushing with water (15+ minutes for eyes; soap and water for skin) and consultation with a physician .

- Inhalation/Ingestion: Use fume hoods for reactions; administer mouth rinsing (if conscious) and seek medical attention .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (<4°C) to minimize degradation .

Basic: Which analytical methods are suitable for characterizing 4-bromopyridine and its derivatives?

- Polarography: Effective in acidic solutions (pH <8), but diffusion current decreases significantly at higher pH due to reduced solubility. Use pH-adjusted buffers (e.g., citrate-phosphate) and validate with cyclic voltammetry .

- Spectroscopy: UV-Vis (λmax ~260–280 nm in ethanol) and ¹H-NMR (δ 7.5–8.5 ppm for pyridine protons) for structural confirmation. Cross-reference with IR for functional group analysis .

- Chromatography: HPLC with C18 columns and methanol/water mobile phases to assess purity.

Advanced: How can researchers optimize 4-bromopyridine’s role in Suzuki–Miyaura cross-coupling reactions?

4-Bromopyridine is a key substrate in Pd-catalyzed coupling. Optimize reaction parameters as follows:

- Catalyst Systems: Use Pd/Fe@FexOy nanoparticles (5 mol% Pd) with inductive heating to enhance catalytic efficiency and reduce side reactions .

- Solvent/Base: Ethanol/water mixtures with K₂CO₃ (4 equivalents) to neutralize HCl byproducts from the hydrochloride form .

- Kinetic Monitoring: Track conversion via ¹H-NMR by integrating aryl proton signals (e.g., phenylboronic acid vs. coupled product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.